molecular formula C15H14O3 B140485 4-Benzyloxy-3-methoxybenzaldehyde CAS No. 2426-87-1

4-Benzyloxy-3-methoxybenzaldehyde

Cat. No. B140485
Key on ui cas rn: 2426-87-1
M. Wt: 242.27 g/mol
InChI Key: JSHLOPGSDZTEGQ-UHFFFAOYSA-N
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Patent
US06603029B1

Procedure details

76 g (0.5 mol) of 3-methoxy-4-hydroxybenzaldehyde were placed in a four-necked flask together with 228 g of dimethylformamide and 82.8 g (0.6 mol) of potassium carbonate. 66.4 g (0.525 mol) of benzyl chloride was added dropwise at a temperature of 60° C. for one hour. After the addition, the mixture was stirred at a temperature of 60° C. for five hours. The resulting reaction mixture was washed with 190 g of toluene and 330 g of water. 270 g of the solvent were removed by distillation under reduced pressure of 70 mmHg and then 265 g of n-heptane and 80 g of toluene were added to the distillation residue and the separated crystals were collected by filtration to provide 102.6 g of 3-methoxy-4-benzyloxybenzaldehyde as white crystals in a yield of 84.8%.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
228 g
Type
solvent
Reaction Step One
Quantity
66.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[CH:6]=[O:7].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Cl)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:6]=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1O
Name
Quantity
82.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
228 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
66.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at a temperature of 60° C. for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
was washed with 190 g of toluene and 330 g of water
CUSTOM
Type
CUSTOM
Details
270 g of the solvent were removed by distillation under reduced pressure of 70 mmHg
ADDITION
Type
ADDITION
Details
265 g of n-heptane and 80 g of toluene were added to the distillation residue
FILTRATION
Type
FILTRATION
Details
the separated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 102.6 g
YIELD: PERCENTYIELD 84.8%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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